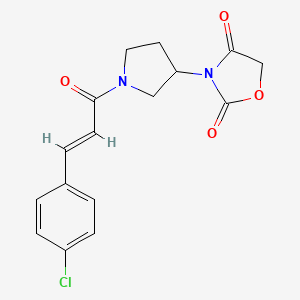

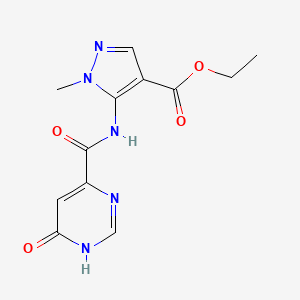

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolidinone derivatives and has been found to exhibit a wide range of pharmacological activities.

Applications De Recherche Scientifique

Synthesis and Reactivity

- Synthesis of 1-Cyano-1-alkenyl Esters and Carbamates : Research by Oku et al. (1979) explored the synthesis of 1-cyano-1-alkenyl carboxylates and carbamates through reactions involving enolizable acyl cyanides and isocyanates, respectively. This process could potentially offer a pathway to synthesize related compounds, including those incorporating oxazolidine and pyrrolidine structures by modifying the reactants or conditions (Oku, Nakaoji, Kadono, & Imai, 1979).

Antimicrobial and Antifungal Activity

- Novel Heterocycles with Antimicrobial Activity : El-Agrody et al. (2001) synthesized various novel heterocycles demonstrating antimicrobial properties. Though not directly mentioning oxazolidine derivatives, the study indicates the potential for structurally similar compounds to exhibit bioactivity, which could extend to the compound (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Catalytic and Synthetic Applications

- Catalytic Oxidation by Cu(II) Complexes : Bikas et al. (2018) discussed the synthesis of 1,3-oxazolidine based ligands and their Cu(II) complexes, which were utilized in the catalytic oxidation of benzyl alcohols. This research highlights the role of oxazolidine derivatives in catalysis and their potential utility in synthesizing complex organic molecules (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).

Synthesis of Heterocyclic Compounds

- Construction of Spirocyclic Compounds : A study by Yang et al. (2015) on the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system, resulted in novel spirocyclic pyrrolidine-thia(oxa)zolidinediones. This showcases the synthetic versatility of oxazolidine derivatives in constructing complex and functionalized molecular architectures (Yang, Tang, He, Li, Yu, & Deng, 2015).

Propriétés

IUPAC Name |

3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c17-12-4-1-11(2-5-12)3-6-14(20)18-8-7-13(9-18)19-15(21)10-23-16(19)22/h1-6,13H,7-10H2/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXNDLDSJPUYQM-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-(3-(4-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2560428.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2560433.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2560434.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B2560437.png)

![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560445.png)

![3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2560447.png)

![5-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]-2-fluorobenzoyl chloride](/img/structure/B2560448.png)